What is the chemical structure of Lycernuic acid A?
What is the chemical structure of Lycernuic acid A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycernuic acid A, a serratane-type triterpenoid, has been identified as a promising natural product with potential therapeutic applications. Isolated from plants of the Lycopodiaceae family, this compound has demonstrated notable biological activity, particularly as an inhibitor of secreted aspartic proteases (SAPs) from the pathogenic yeast Candida albicans. This guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with Lycernuic acid A, intended to support further research and development efforts.
Chemical Structure and Properties
Lycernuic acid A is chemically known as 3β,21β-dihydroxyserrat-14-en-24-oic acid. It belongs to the serratane class of triterpenoids, which are characterized by a unique pentacyclic skeleton.
| Property | Value |
| Systematic Name | 3β,21β-dihydroxy-serrat-14-en-24-oic acid |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
| CAS Number | 53755-77-4 |
| Class | Serratane Triterpenoid |
| SMILES (Proposed) | C[C@H]1CC[C@H]2--INVALID-LINK--(C)C[C@H]3[C@]2(C)C=C[C@H]4[C@]3(C)CC--INVALID-LINK--C4(C)C |
| InChI (Proposed) | InChI=1S/C30H48O4/c1-17-10-12-29(16-34)21(17)15-20-28(5)13-11-19(32)27(3,4)18(28)9-7-22-26(2,3)23(14-24(33)35)30(20,22)6/h15,18-19,21-23,32,34H,7-14,16H2,1-6H3,(H,33,35)/t18-,19+,20+,21-,22+,23+,26-,27+,28+,29+,30+/m1/s1 |
Biological Activity and Signaling Pathway
The primary reported biological activity of Lycernuic acid A is its inhibitory effect on the secreted aspartic proteases (SAPs) of Candida albicans. SAPs are critical virulence factors for this opportunistic fungal pathogen, playing a key role in tissue invasion, nutrient acquisition, and evasion of the host immune system.
Role of Secreted Aspartic Proteases in Candida albicans Pathogenesis
Candida albicans secretes a family of at least 10 different SAP isoenzymes, each with distinct substrate specificities and expression patterns that are adapted to different host environments. These proteases contribute to virulence by:
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Degrading host tissues: SAPs can break down extracellular matrix proteins such as collagen, fibronectin, and laminin, facilitating the invasion of host tissues.
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Digesting host proteins for nutrition: The breakdown of host proteins provides a source of nitrogen for fungal growth and proliferation.
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Evasion of the host immune system: SAPs can degrade host immune components, including antibodies and complement proteins.
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Inducing host cell damage: Some SAPs can trigger apoptosis in host epithelial cells, further contributing to tissue damage.[1]
Inhibition of SAPs by Lycernuic Acid A
Lycernuic acid A acts as an inhibitor of these crucial virulence factors. By blocking the activity of SAPs, Lycernuic acid A can potentially mitigate the pathogenic effects of C. albicans infections. The precise mechanism of inhibition has not been fully elucidated but is presumed to involve the binding of the triterpenoid to the active site of the protease.
Signaling Pathway Diagram
The following diagram illustrates the role of Candida albicans SAPs in pathogenesis and the inhibitory action of Lycernuic acid A.
Caption: Candida albicans pathogenesis and its inhibition.
Experimental Protocols
The following provides a detailed methodology for a key experiment related to the biological activity of Lycernuic acid A.
Secreted Aspartic Protease (SAP) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against the secreted aspartic proteases of Candida albicans.
Objective: To determine the in vitro inhibitory effect of Lycernuic acid A on the proteolytic activity of C. albicans SAPs.
Materials:
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Candida albicans strain (e.g., ATCC 90028)
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Yeast Carbon Base (YCB) medium
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Bovine Serum Albumin (BSA)
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Lycernuic acid A (dissolved in a suitable solvent, e.g., DMSO)
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Sterile petri dishes
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Spectrophotometer
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Microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for SAP inhibition assay.
Procedure:
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Preparation of YCB-BSA Agar Plates:
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Prepare Yeast Carbon Base (YCB) medium according to the manufacturer's instructions.
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Supplement the medium with Bovine Serum Albumin (BSA) to a final concentration of 0.2% (w/v) as the sole nitrogen source.
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Autoclave the medium and cool to 50-55°C.
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Add varying concentrations of Lycernuic acid A (and a solvent control) to aliquots of the molten agar.
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Pour the agar into sterile petri dishes and allow them to solidify.
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Inoculum Preparation:
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Culture C. albicans in a suitable liquid medium (e.g., YPD broth) overnight at 30°C with shaking.
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Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).
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Inoculation and Incubation:
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Spot a small volume (e.g., 5 µL) of the prepared C. albicans inoculum onto the center of the YCB-BSA agar plates containing different concentrations of Lycernuic acid A.
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Incubate the plates at 37°C for 48-72 hours.
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Data Analysis:
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After incubation, a clear zone of proteolysis (a halo) will be visible around the fungal colony on the control plates due to the degradation of BSA by SAPs.
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Measure the diameter of the colony and the diameter of the halo.
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The inhibitory effect of Lycernuic acid A is observed as a reduction in the size of the proteolytic halo.
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Calculate the percentage of inhibition for each concentration of Lycernuic acid A compared to the solvent control.
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Conclusion
Lycernuic acid A represents a compelling natural product with demonstrated anti-fungal potential through the inhibition of Candida albicans secreted aspartic proteases. Its unique serratane triterpenoid structure provides a foundation for further investigation into its mechanism of action and potential for therapeutic development. The methodologies outlined in this guide offer a starting point for researchers to explore the full potential of this and related compounds in the ongoing search for novel anti-infective agents.
